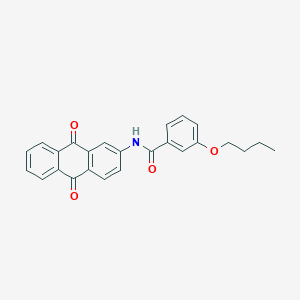![molecular formula C18H15F3N2 B11634353 2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B11634353.png)
2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyl-N-[3-(Trifluormethyl)phenyl]chinolin-4-amin ist eine Verbindung, die zur Chinolin-Familie gehört, die für ihre vielfältigen biologischen Aktivitäten und Anwendungen in verschiedenen Bereichen bekannt ist. Das Vorhandensein der Trifluormethylgruppe in der Verbindung erhöht ihre chemische Stabilität und biologische Aktivität, was sie zu einem wertvollen Molekül für Forschung und industrielle Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,8-Dimethyl-N-[3-(Trifluormethyl)phenyl]chinolin-4-amin umfasst in der Regel die folgenden Schritte:
Bildung des Chinolinkerns: Der Chinolinkern kann durch Cyclisierungsreaktionen unter Verwendung von Anilinderivaten und Carbonylverbindungen synthetisiert werden.
Einführung der Trifluormethylgruppe: Die Trifluormethylgruppe kann unter Verwendung von Reagenzien wie Trifluormethyljodid oder Trifluormethylsulfonylchlorid unter bestimmten Reaktionsbedingungen eingeführt werden.
Substitutionsreaktionen: Der letzte Schritt beinhaltet die Substitution der Aminogruppe durch die gewünschte Phenylgruppe, die durch nukleophile Substitutionsreaktionen erreicht werden kann.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
2,8-Dimethyl-N-[3-(Trifluormethyl)phenyl]chinolin-4-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.
Substitution: Halogenierungsmittel, Nukleophile, Elektrophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So können Oxidationsprodukte Chinolinderivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen liefern, während Reduktionsreaktionen Aminderivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyl-N-[3-(Trifluormethyl)phenyl]chinolin-4-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
Der Wirkmechanismus von 2,8-Dimethyl-N-[3-(Trifluormethyl)phenyl]chinolin-4-amin beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, mit biologischen Molekülen zu interagieren, was zu verschiedenen biologischen Wirkungen führt. Die Verbindung kann Enzymaktivitäten hemmen, Protein-Protein-Interaktionen stören oder Signalwege modulieren, abhängig von ihrer spezifischen Anwendung .
Analyse Chemischer Reaktionen
Types of Reactions
2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The compound may inhibit enzyme activities, disrupt protein-protein interactions, or modulate signaling pathways, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluorchinoline: Diese Verbindungen teilen sich den Chinolinkern und haben ähnliche biologische Aktivitäten, wie z. B. antibakterielle und antivirale Eigenschaften.
Trifluormethylierte Amine: Diese Verbindungen enthalten die Trifluormethylgruppe und weisen eine verbesserte chemische Stabilität und biologische Aktivität auf.
Einzigartigkeit
2,8-Dimethyl-N-[3-(Trifluormethyl)phenyl]chinolin-4-amin ist aufgrund der Kombination des Chinolinkerns und der Trifluormethylgruppe einzigartig, die eine synergistische Wirkung auf ihre chemischen und biologischen Eigenschaften hat. Dies macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C18H15F3N2 |
|---|---|
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
2,8-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C18H15F3N2/c1-11-5-3-8-15-16(9-12(2)22-17(11)15)23-14-7-4-6-13(10-14)18(19,20)21/h3-10H,1-2H3,(H,22,23) |
InChI-Schlüssel |
KGBJWZLDSHIBCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5-Dimethoxy-2-[(phenothiazine-10-carbonyl)-amino]-benzoic acid](/img/structure/B11634282.png)
![2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11634284.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B11634292.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-4-methyl-2-{[(4-methyl-3-nitrophenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11634297.png)
![(6Z)-5-imino-6-{4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634303.png)
![N~2~-benzyl-N-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11634308.png)

![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11634323.png)
![5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634325.png)
![N-[(2E)-3-(2-phenylethyl)-4-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11634328.png)

![ethyl 2-[2-(2-fluorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634341.png)
![3-benzyl-5-[(2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B11634345.png)
